molecular formula C12H19BN2O2 B13920654 6-(Methylamino)pyridin-2-ylboronic acid pinacol ester

6-(Methylamino)pyridin-2-ylboronic acid pinacol ester

Cat. No.: B13920654
M. Wt: 234.10 g/mol
InChI Key: PHMWHXBLYXQPBS-UHFFFAOYSA-N
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Description

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-Pyridinamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with a boronate ester group and a methylamine group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-Pyridinamine typically involves the reaction of 6-bromo-2-pyridinamine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-Pyridinamine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-Pyridinamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-Pyridinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-Pyridinamine involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in biochemical assays. The compound can also act as a ligand, binding to metal centers and influencing their reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-Pyridinamine is unique due to its boronate ester group, which imparts specific reactivity and binding properties. This makes it particularly valuable in applications requiring reversible covalent interactions and metal coordination .

Properties

Molecular Formula

C12H19BN2O2

Molecular Weight

234.10 g/mol

IUPAC Name

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-10(14-5)15-9/h6-8H,1-5H3,(H,14,15)

InChI Key

PHMWHXBLYXQPBS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC

Origin of Product

United States

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